Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate

Description

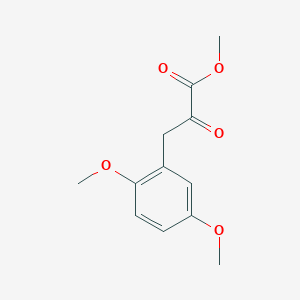

Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate is a methyl ester derivative featuring a 2,5-dimethoxyphenyl substituent attached to a 2-oxopropanoate backbone. The compound’s structure combines electron-donating methoxy groups on the aromatic ring with a ketone and ester functional group, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula |

C12H14O5 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C12H14O5/c1-15-9-4-5-11(16-2)8(6-9)7-10(13)12(14)17-3/h4-6H,7H2,1-3H3 |

InChI Key |

ADTCMUUQBRPCJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemical Reactions and Synthesis

Synthetic Routes and Reaction Conditions

Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate can be synthesized through the oxidation of Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate. The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

The industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Types of Reactions

this compound can undergo various chemical reactions:

- Oxidation: Further oxidation reactions are possible depending on the desired product.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Scientific Research Applications

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: It is studied for its potential biological activity and interactions with enzymes.

- Medicine: It is investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate and related compounds from the literature:

Key Comparisons

Aromatic Substituent Effects

- Methoxy vs. In contrast, the 3,5-difluorophenyl group in Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate introduces electron-withdrawing effects, which may reduce reactivity in electrophilic substitution reactions but improve metabolic resistance.

Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (as in the target compound) generally exhibit higher metabolic lability compared to ethyl esters (e.g., ), which could influence pharmacokinetics in biological systems.

Core Structural Differences

- Ketopropanoate vs. Benzofuran Systems: The target compound’s linear ketopropanoate chain allows flexibility, whereas the benzofuran core in creates a rigid, planar structure. This rigidity may enhance UV absorption properties or binding affinity in receptor interactions but reduce solubility.

Functional Group Interactions

- Aminoethyl-Phenol (25H-NBOH ) vs. Ketopropanoate: While both compounds share the 2,5-dimethoxyphenyl group, 25H-NBOH’s phenolic and amino groups enable hydrogen bonding and protonation at physiological pH, making it more suited for neurotransmitter receptor targeting. The target compound’s ester and ketone groups may instead favor interactions with hydrolytic enzymes or metal catalysts.

Biological Activity

Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy-substituted phenyl group and an α-keto ester functionality. This unique structure contributes to its potential pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Inhibition of XPO1 : A study demonstrated that related chalcone derivatives inhibited the exportin-1 (XPO1) pathway, crucial for nuclear export of proteins. Compounds exhibited IC50 values ranging from 0.55 µM to 10 µM against XPO1, suggesting potential for anticancer applications through the modulation of nuclear transport mechanisms .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Chalcone 9 | 0.55 | XPO1 |

| Chalcone 10 | 2.5 | XPO1 |

| Chalcone 15 | ~10 | XPO1 |

- Cell Line Studies : Various studies have shown that methyl esters with similar structures can inhibit cell proliferation in cancer lines with IC50 values in the low micromolar range .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Compounds with structural similarities have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent antibacterial effects .

| Bacteria | MIC (mg/mL) |

|---|---|

| E. cloacae | 0.004 |

| S. aureus | 0.008 |

| E. coli | >0.045 |

Study on Antitubercular Activity

In a study focused on anti-tubercular activity, derivatives of this compound were evaluated against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited sub-micromolar activity with minimal cytotoxicity towards eukaryotic cells .

Structure-Activity Relationship (SAR)

A systematic evaluation of structure-activity relationships revealed that modifications at specific positions on the aromatic ring significantly affected potency and selectivity against target cells . For example:

- Substituent Effects : The presence of electron-donating groups at specific positions on the phenyl ring improved activity against M. tuberculosis, while deactivating groups reduced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.